molecular formula C28H15FN2O3 B2773952 4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 866136-03-0

4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2773952
CAS No.: 866136-03-0
M. Wt: 446.437
InChI Key: GBXNYXZIJQGOTF-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C28H15FN2O3 and its molecular weight is 446.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H15FN2O3/c29-18-9-5-16(6-10-18)7-11-22-21(14-30)25(17-8-12-23-24(13-17)34-15-33-23)26-27(31-22)19-3-1-2-4-20(19)28(26)32/h1-13H,15H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXNYXZIJQGOTF-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC=C(C=C5)F)C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC=C(C=C5)F)C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic routes for this compound, and how is purity assessed?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example, the indeno-pyridine core is constructed via a Friedländer-type annulation, followed by introducing the benzodioxole and fluorophenyl ethenyl moieties. Purity is assessed using thin-layer chromatography (TLC) for reaction monitoring, coupled with spectroscopic techniques like 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How do structural features (e.g., fluorophenyl group) influence physicochemical properties?

Methodological Answer: The fluorophenyl group enhances lipophilicity, which can be quantified via reversed-phase HPLC to determine logPP values. This property improves membrane permeability, as demonstrated in parallel artificial membrane permeability assays (PAMPA). Computational tools like molecular dynamics simulations can further predict interactions with lipid bilayers .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing 4-fluorophenyl from analogs).
  • IR Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2200 cm1^{-1}).
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns. Discrepancies in spectral data should be resolved using X-ray crystallography or comparative analysis with structurally related compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Use design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity). For instance, Pd-catalyzed coupling steps may benefit from ligand optimization (e.g., XPhos vs. SPhos). In situ reaction monitoring via Raman spectroscopy or inline NMR can identify bottlenecks (e.g., intermediate instability). Post-synthetic purification via recrystallization or flash chromatography is critical for isolating high-purity batches .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using:

  • Dose-response curves (IC50_{50}/EC50_{50}) with triplicate replicates.
  • Orthogonal assays (e.g., fluorescence polarization for target binding vs. cell viability assays). Cross-validate findings with structural analogs (e.g., 2-fluorophenyl vs. 4-fluorophenyl derivatives) to isolate substituent effects .

Q. How can computational tools predict or explain this compound’s reactivity?

Methodological Answer: Density functional theory (DFT) calculations model reaction pathways (e.g., transition states in cyclization steps). Molecular docking predicts binding affinities to biological targets (e.g., kinases or GPCRs). Machine learning models (e.g., QSAR) can correlate structural descriptors with observed bioactivity, guiding lead optimization .

Q. What experimental approaches elucidate the mechanism of action?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized compound derivatives or CRISPR-Cas9 gene-editing screens to identify resistance-conferring genes.
  • Pathway Analysis : RNA sequencing or phosphoproteomics to map downstream effects.
  • In Vivo Validation : Pharmacokinetic studies in rodent models to assess bioavailability and tissue distribution .

Q. How can stability issues in biological assays be mitigated?

Methodological Answer: Conduct stability studies under physiological conditions (pH 7.4, 37°C) using LC-MS to track degradation products. Formulate with cyclodextrins or lipid nanoparticles to enhance solubility. For long-term storage, lyophilize the compound under inert atmospheres and validate stability via accelerated aging tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.